1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine - 2097983-03-2

1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Catalog Number: EVT-1772335
CAS Number: 2097983-03-2
Molecular Formula: C12H16N4
Molecular Weight: 216.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 (22) is an orally bioavailable small molecule inhibitor selective for ERK kinase activity. It is currently in early clinical development. []
  • Relevance: While GDC-0994 shares the 1-methyl-1H-pyrazol-5-yl moiety with the target compound, its core structure and mechanism of action differ significantly. It is included due to its shared focus on kinase inhibition within the provided papers. []

4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388)

  • Compound Description: GW788388 (13d) is a potent, selective, and orally active transforming growth factor-beta type I receptor (ALK5) inhibitor. It has demonstrated antifibrotic activity in preclinical models. []
  • Relevance: This compound, while containing a pyridinyl-pyrazole motif similar to 1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, differs significantly in its overall structure and biological target. It is included due to the shared presence of pyrazole and pyridine rings within the set of provided papers. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor with improved therapeutic index compared to earlier generation inhibitors. It exhibits potent anti-inflammatory activity with a lower risk of emetic side effects. []
  • Relevance: Though EPPA-1 shares the ethyl-pyrazole moiety with the target compound, its overall structure and target differ. It is included as it highlights another example of pyrazole-containing compounds with therapeutic potential within the context of the provided research articles. []

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 (23) is a potent and selective MET kinase inhibitor with promising preclinical pharmacokinetic properties and antitumor activity. []
  • Relevance: Similar to GDC-0994, AMG 337 is included due to its shared focus on kinase inhibition and the presence of a 1-methyl-1H-pyrazol-4-yl group, albeit within a structurally distinct scaffold compared to 1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine. []
  • Compound Description: This series of compounds, particularly CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) and its optimized analog VU-1545 (4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide), act as positive allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5). They demonstrated efficacy in potentiating glutamate-induced calcium release in rat astrocytes. []
  • Relevance: This class of compounds shares the core structure of a pyrazole ring substituted with a benzamide moiety, much like 1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, making them relevant in understanding structure-activity relationships of pyrazole-based compounds. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 (B5) is a potent and selective Akt inhibitor with an improved cutaneous safety profile compared to earlier analogs. It exhibits promising anticancer activity and has entered clinical trials. []
  • Relevance: Similar to other mentioned kinase inhibitors, Hu7691 is included due to its shared focus on kinase inhibition and the presence of the 1-methyl-1H-pyrazol-5-yl group, although its overall structure differs significantly from the target compound. []

(5-((2-Chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine derivatives

  • Compound Description: This series of compounds, specifically 2-(4-methylphenyl)-1-(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine (5a) and 2-(2-methylphenyl)-1-(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine (5c), displayed promising cytotoxic activity against MCF-7 breast cancer cells. []
  • Relevance: These compounds share a pyrazole ring core structure with 1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, further highlighting the potential of pyrazole derivatives as bioactive scaffolds. []

6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide p-toluene sulfonate (AZD-9668)

  • Compound Description: This compound is a potent neutrophil elastase inhibitor developed by AstraZeneca. Its crystalline form (Form A) is claimed to have improved physical properties compared to the free base. []
  • Relevance: While structurally distinct from 1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, this compound is included due to its shared 1-methyl-1H-pyrazol-5-yl group and relevance to drug development efforts within the set of papers provided. []

Properties

CAS Number

2097983-03-2

Product Name

1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

IUPAC Name

1-(2-ethyl-5-pyridin-4-ylpyrazol-3-yl)-N-methylmethanamine

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

InChI

InChI=1S/C12H16N4/c1-3-16-11(9-13-2)8-12(15-16)10-4-6-14-7-5-10/h4-8,13H,3,9H2,1-2H3

InChI Key

BXYOTLCXJURWQT-UHFFFAOYSA-N

SMILES

CCN1C(=CC(=N1)C2=CC=NC=C2)CNC

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=NC=C2)CNC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.